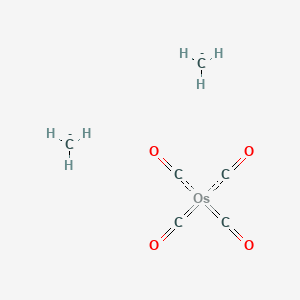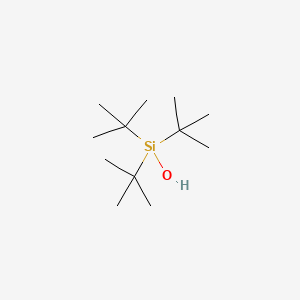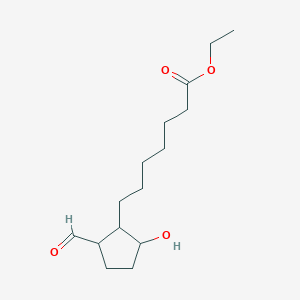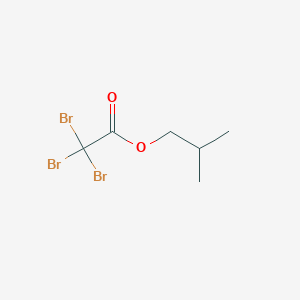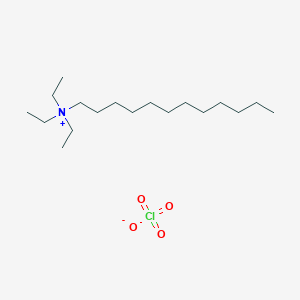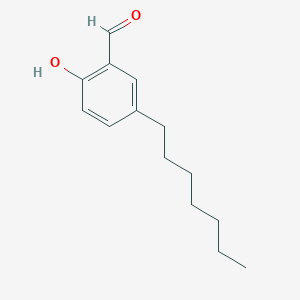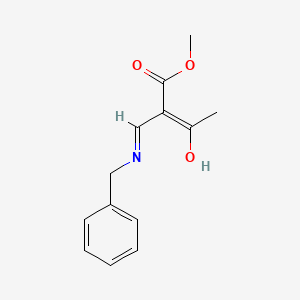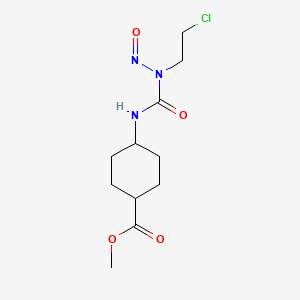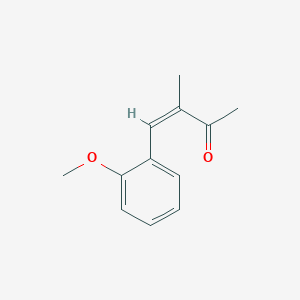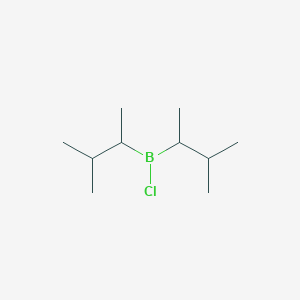
Chlorobis(3-methylbutan-2-yl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
Comparison with Similar Compounds
Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:
Disiamylborane: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Borane-tetrahydrofuran complex: More reactive but less selective in hydroboration reactions
This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
58335-30-1 |
|---|---|
Molecular Formula |
C10H22BCl |
Molecular Weight |
188.55 g/mol |
IUPAC Name |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)

